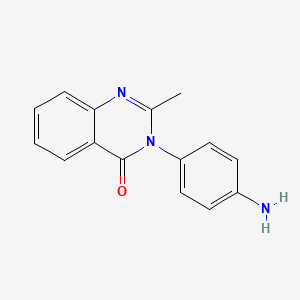

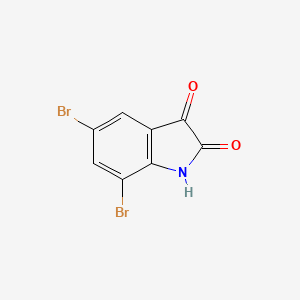

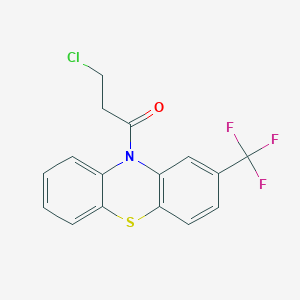

![molecular formula C17H15F2N3O2 B1301219 Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 438218-13-4](/img/structure/B1301219.png)

Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Descripción general

Descripción

The compound of interest, Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. They are known for their structural complexity and the presence of multiple reactive sites which allow for a variety of chemical transformations .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves the condensation of aminopyrazoles with various reagents. For instance, a two-step synthesis route has been reported for the creation of trifluoromethylated pyrazolo[1,5-a]pyrimidines, starting with the condensation of 3-aminopyrazoles with a fluorinated alkyne . Similarly, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was synthesized by reacting 4-(2-aminothiazol-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline with arylidene ethyl cyanoacetate . These methods highlight the versatility in synthesizing pyrazolopyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives can be elucidated using techniques such as FT-IR spectroscopy, NMR spectroscopy, and single crystal X-ray diffraction. For example, the molecular structure of a related compound was determined using both experimental and theoretical methods, including HF/6-31G(d) and B3LYP/6-31G(d) calculations, which were compared with experimental findings from X-ray diffraction . The electronic properties, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) are also crucial in understanding the reactivity and interaction of these molecules .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives undergo various chemical reactions, leading to the formation of different heterocyclic systems. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can undergo selective cyclocondensation with 1,3-dicarbonyl compounds to form pyrazolo[3,4-b]pyridin-3-ones . Additionally, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid solution leads to the formation of 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. For example, the crystal structure analysis of a related compound revealed the presence of weak hydrogen bonds among molecules, which contribute to the stability of the three-dimensional structure . The dihedral angles between the benzene ring and the pyrazolopyrimidine moiety can also affect the compound's reactivity and interaction with biological targets . Furthermore, the presence of trifluoromethyl groups can significantly influence the electronic properties and lipophilicity of these compounds, which is important for their biological activity .

Aplicaciones Científicas De Investigación

Overview of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidine scaffold is a prominent heterocycle in drug discovery, displaying a wide range of medicinal properties such as anticancer, anti-infectious, anti-inflammatory, and use as CNS agents, CRF1 antagonists, and radiodiagnostics. The structure-activity relationship (SAR) studies around this scaffold have attracted significant attention, leading to the development of many drug-like candidates for various diseases. Despite the advancements, there remains substantial potential for medicinal chemists to further explore this privileged scaffold in developing new therapeutic agents (Cherukupalli et al., 2017).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

The regio-orientation and regioselectivity of reactions leading to pyrazolo[1,5-a]pyrimidine formation have been a focus of research, especially considering the comparable nucleophilicity of the aminopyrazoles' exocyclic NH2 group and endocyclic NH. This has implications for the substituent orientation on the pyrimidine ring, affecting the compound's biological activity and potential applications (Mohamed & Mahmoud, 2019).

Optoelectronic Applications

Research has expanded into the use of pyrazolo[1,5-a]pyrimidine derivatives in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown great value for novel optoelectronic material creation. These compounds are investigated for their potential in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, as well as in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Synthesis and Catalysis

The pyranopyrimidine core, related to pyrazolo[1,5-a]pyrimidine, is essential in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The use of hybrid catalysts in synthesizing these scaffolds has been highlighted, pointing towards an eco-friendly and atom-economic approach for developing complex molecules with potential therapeutic applications (Parmar et al., 2023).

Propiedades

IUPAC Name |

ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O2/c1-3-24-17(23)12-9-20-22-14(15(18)19)8-13(21-16(12)22)11-6-4-10(2)5-7-11/h4-9,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGATCWUWDOLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901132019 | |

| Record name | Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

CAS RN |

438218-13-4 | |

| Record name | Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438218-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

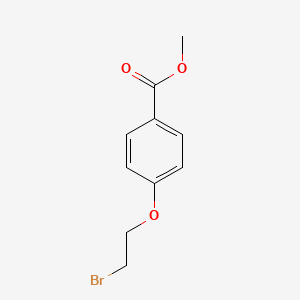

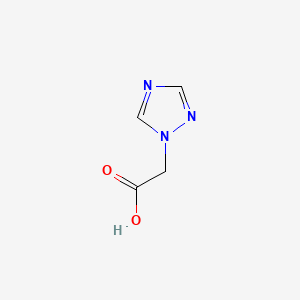

![5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1301136.png)

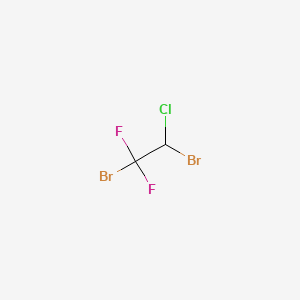

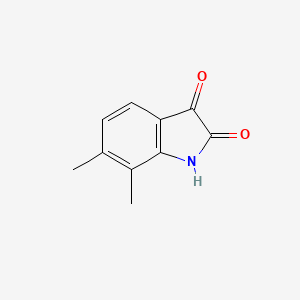

![N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1301143.png)

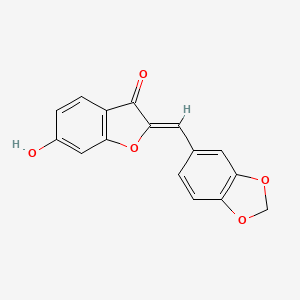

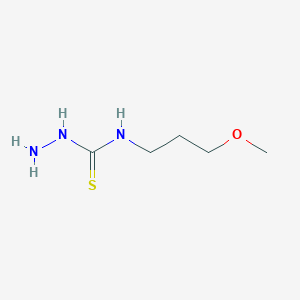

![8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1301151.png)

![5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B1301156.png)